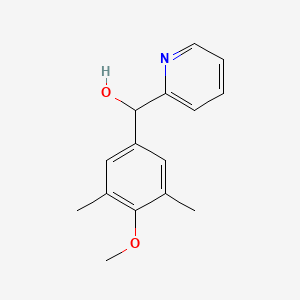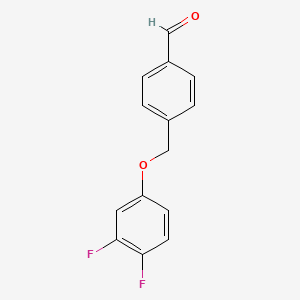
4'-n-Propyl-2,2,3,3,3-pentafluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone: is a fluorinated organic compound known for its unique chemical properties. It is a clear, pale liquid with a molecular weight of 266.21 g/mol . The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone typically involves the reaction of 4’-n-propylacetophenone with pentafluoropropionic anhydride in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is then subjected to purification processes such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation enhances efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing reaction conditions to reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Fluorinated derivatives with different functional groups.
Scientific Research Applications
Chemistry: 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone is used as a building block in the synthesis of complex organic molecules. Its fluorinated structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological macromolecules.
Medicine: The compound’s unique properties are explored in medicinal chemistry for the development of new drugs. Its fluorinated structure can enhance the metabolic stability and bioavailability of potential therapeutic agents.
Industry: In the industrial sector, 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets The fluorinated structure allows it to form strong interactions with enzymes and receptors, modulating their activity The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target molecule
Comparison with Similar Compounds
2,2,3,3,3-Pentafluoropropanol: A fluorinated alcohol with similar structural features.
2,2,3,3-Tetrafluorobutane-1,4-diol: Another fluorinated compound with different functional groups.
Comparison: 4’-n-Propyl-2,2,3,3,3-pentafluoropropiophenone is unique due to its ketone functional group and the presence of a propyl chain. This combination of features imparts distinct reactivity and stability compared to other fluorinated compounds. Its specific structure makes it suitable for applications where both fluorination and the presence of a ketone group are advantageous.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-propylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5O/c1-2-3-8-4-6-9(7-5-8)10(18)11(13,14)12(15,16)17/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXIZMMZTLSSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999626.png)

![3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol](/img/structure/B7999640.png)


![O2-Ethyl O1-[2-(4-fluorophenyl)ethyl] oxalate](/img/structure/B7999658.png)




